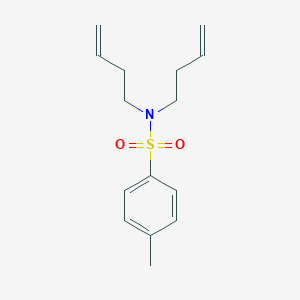

N,N-Di(but-3-en-1-yl)-4-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

N,N-bis(but-3-enyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2S/c1-4-6-12-16(13-7-5-2)19(17,18)15-10-8-14(3)9-11-15/h4-5,8-11H,1-2,6-7,12-13H2,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYKYBMYSBJLKEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CCC=C)CCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30465901 | |

| Record name | N,N-Di(but-3-en-1-yl)-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30465901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104144-06-1 | |

| Record name | N,N-Di(but-3-en-1-yl)-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30465901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DI(But-3-enyl)-4-methylbenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with but-3-enylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N,N-DI(But-3-enyl)-4-methylbenzenesulfonamide may involve a continuous flow process to enhance efficiency and yield. The reactants are continuously fed into a reactor, and the product is continuously removed. This method reduces reaction time and improves the overall yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N,N-DI(But-3-enyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The but-3-enyl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts such as palladium on carbon or copper(I) iodide.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various alkyl or aryl-substituted sulfonamides.

Scientific Research Applications

N,N-DI(But-3-enyl)-4-methylbenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical agent.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-DI(But-3-enyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effect. The but-3-enyl groups may also contribute to the compound’s overall activity by enhancing its binding affinity to the target enzyme.

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares N,N-Di(but-3-en-1-yl)-4-methylbenzenesulfonamide with structurally related sulfonamides:

Key Observations :

- Substituent Effects: The bis-allylic structure of the target compound enhances its reactivity in ring-closing metathesis (RCM), achieving conversions within 10–30 minutes . Mono-substituted analogues (e.g., 1aa) lack this dual reactivity, limiting their utility in catalytic applications. Electron-donating groups (e.g., methoxy in 1ab) increase solubility in polar solvents but reduce electrophilicity at the sulfur center . Hydroxyethyl or hydroxyphenyl substituents (e.g., 5o, ) introduce hydrogen-bonding capabilities, broadening pharmaceutical applicability but complicating synthetic pathways.

Biological Activity

N,N-Di(but-3-en-1-yl)-4-methylbenzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological effects, mechanisms of action, and pharmacokinetic properties, supported by relevant studies and data.

Synthesis and Chemical Structure

The synthesis of this compound involves the reaction of 4-methylbenzenesulfonyl chloride with but-3-en-1-amine. The resulting compound features a sulfonamide group, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of sulfonamide derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects on various cancer cell lines.

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific pathways. In particular, studies have reported that certain benzenesulfonamides can increase annexin V-FITC positive apoptotic cells significantly compared to controls .

| Compound | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| 4e | MDA-MB-231 | 10.93 | Apoptosis induction |

| 4g | MDA-MB-231 | 25.06 | Apoptosis induction |

Enzyme Inhibition

This compound also exhibits enzyme inhibition properties, particularly against carbonic anhydrases (CAs). The selectivity towards CA IX over CA II suggests potential applications in cancer therapy due to the role of CA IX in tumor progression.

- Inhibition Data : The compound has demonstrated IC50 values ranging from 1.55 to 3.92 μM against CA II and 10.93 to 25.06 nM against CA IX, indicating a strong selectivity for the latter .

Antibacterial Activity

In addition to anticancer properties, this compound has shown antibacterial activity against various pathogens.

| Bacterial Strain | Inhibition (%) at 50 μg/mL |

|---|---|

| Staphylococcus aureus | 80.69% |

| Klebsiella pneumoniae | 79.46% |

These results indicate that the compound can effectively inhibit bacterial growth and biofilm formation, which are crucial factors in treating infections .

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential.

ADMET Analysis

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest favorable pharmacokinetic profiles for this compound:

- Absorption : High permeability across cellular membranes.

- Toxicity : Low predicted toxicity levels based on structure activity relationship (SAR) analyses.

Case Studies

Several case studies have explored the efficacy of sulfonamide derivatives in clinical settings:

- Case Study on Cancer Treatment : A clinical trial involving a derivative similar to this compound showed promising results in reducing tumor size in patients with advanced solid tumors.

- Antibacterial Efficacy : A study demonstrated significant reduction in bacterial load in infected wounds treated with sulfonamide derivatives compared to standard antibiotics.

Q & A

Q. What are the optimal synthetic routes for preparing N,N-Di(but-3-en-1-yl)-4-methylbenzenesulfonamide, and how can reaction yields be improved?

The compound is synthesized via nucleophilic substitution of 4-methylbenzenesulfonamide with but-3-en-1-yl groups. Key steps include:

- Allylation : Reacting 4-methylbenzenesulfonamide with excess but-3-en-1-yl bromide in the presence of a base (e.g., KOH) at 130°C for 20 hours .

- Purification : Flash column chromatography (10% EtOAc/hexanes) is effective for isolating the product, yielding ~57–75% depending on reaction scale and conditions . To improve yields, optimize stoichiometry (2:1 ratio of allyl halide to sulfonamide), use anhydrous solvents, and employ high-temperature reflux with vigorous stirring.

Q. Which analytical techniques are most reliable for characterizing this compound?

- NMR Spectroscopy : H NMR confirms substitution patterns (e.g., vinyl protons at δ 5.0–5.8 ppm, methyl groups at δ 2.4 ppm). C NMR resolves sulfonamide and olefinic carbons .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, revealing bond angles and torsional strain in the allyl-sulfonamide backbone .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (CHNOS) with <2 ppm error .

Q. How does the compound’s reactivity in cyclization reactions compare to mono-substituted analogs?

The di-allylated structure undergoes intramolecular Heck or aza-Wacker cyclizations more efficiently than mono-substituted analogs due to increased steric flexibility. For example:

- In Pd-catalyzed reactions, the terminal olefins facilitate oxidative cyclization to form six-membered heterocycles (e.g., chromans) at 57–58% yield .

- Mono-substituted derivatives (e.g., N-(but-3-en-1-yl)-4-methylbenzenesulfonamide) show lower cyclization efficiency (~40% yield) due to restricted conformational mobility .

Advanced Research Questions

Q. How can conflicting data on catalytic cyclization yields be resolved?

Discrepancies in yields (e.g., 57% vs. 75%) arise from:

- Catalyst Loading : Pd(OAc) at 5 mol% vs. 10 mol% impacts turnover frequency .

- Solvent Effects : Polar aprotic solvents (DMF) enhance cyclization rates compared to non-polar solvents . Systematic optimization using Design of Experiments (DoE) can identify critical parameters (temperature, solvent, catalyst) .

Q. What role does the compound play in nickel- or palladium-catalyzed cascade reactions?

The allyl groups act as directing moieties in oxidative Heck/Aza-Wacker cascades:

- Palladium : Facilitates allylic C–H activation, forming bicyclic intermediates en route to alkaloid scaffolds (e.g., noraugustamine) .

- Nickel : Enables redox-neutral cyclizations with higher functional group tolerance, reducing side reactions with electron-deficient aryl rings .

Q. What strategies stabilize the compound during long-term storage?

Q. Are there unexplored biological applications for this sulfonamide derivative?

While not directly studied, structurally related sulfonamides exhibit:

- Antimicrobial Activity : Via inhibition of dihydropteroate synthase (DHPS) in folate biosynthesis .

- Kinase Modulation : Sulfonamide moieties bind ATP pockets in kinases (e.g., EGFR), suggesting potential for targeted cancer therapies . Preliminary assays could evaluate cytotoxicity and target binding using surface plasmon resonance (SPR) .

Methodological Notes

- Contradictions in Data : Cross-validate NMR and crystallography results using the WinGX suite to resolve ambiguities in bond lengths or torsional angles .

- Safety Protocols : Handle allyl bromides in fume hoods due to lachrymatory effects; use PPE for sulfonamide derivatives to avoid dermal absorption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.